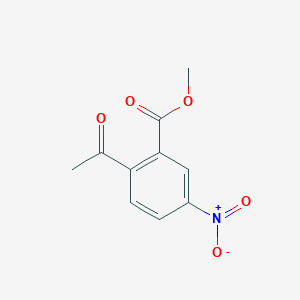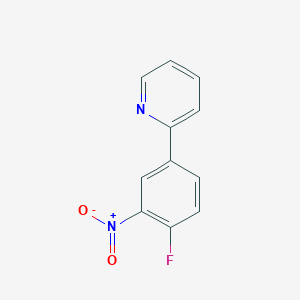
2-(4-Fluoro-3-nitrophenyl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Fluoro-3-nitrophenyl)pyridine is a chemical compound that belongs to the class of fluorinated pyridines It is characterized by the presence of a fluorine atom and a nitro group attached to a phenyl ring, which is further connected to a pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Fluoro-3-nitrophenyl)pyridine typically involves the reaction of 4-fluoro-3-nitroaniline with pyridine under specific conditions. One common method includes the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, which involves the reaction of 4-fluoro-3-nitrophenylboronic acid with 2-bromopyridine in the presence of a palladium catalyst and a base . The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for achieving high purity and yield in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-Fluoro-3-nitrophenyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, where the pyridine ring can be oxidized to form N-oxides.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and the reactions are typically carried out in polar solvents like DMF or DMSO.
Reduction Reactions: Reducing agents such as hydrogen gas, palladium on carbon (Pd/C), or sodium borohydride are commonly used.
Oxidation Reactions: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used under mild conditions.
Major Products Formed
Substitution Reactions: Products include derivatives with various functional groups replacing the nitro group.
Reduction Reactions: The major product is 2-(4-Fluoro-3-aminophenyl)pyridine.
Oxidation Reactions: Products include pyridine N-oxides.
Applications De Recherche Scientifique
2-(4-Fluoro-3-nitrophenyl)pyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds and heterocycles.
Biology: The compound is studied for its potential biological activities, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug discovery.
Mécanisme D'action
The mechanism of action of 2-(4-Fluoro-3-nitrophenyl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atom and nitro group can influence the compound’s binding affinity and selectivity towards these targets. The electron-withdrawing nature of the fluorine atom can enhance the compound’s stability and reactivity, while the nitro group can participate in redox reactions, affecting the overall mechanism of action .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Fluoro-4-(trifluoromethyl)pyridine
- 2-Fluoro-3-(substituted pyridinyl)-7-deschloroepibatidine analogues
- 3-Nitropyridine
Uniqueness
2-(4-Fluoro-3-nitrophenyl)pyridine is unique due to the specific positioning of the fluorine and nitro groups on the phenyl ring, which imparts distinct chemical and physical properties.
Propriétés
Formule moléculaire |
C11H7FN2O2 |
|---|---|
Poids moléculaire |
218.18 g/mol |
Nom IUPAC |
2-(4-fluoro-3-nitrophenyl)pyridine |
InChI |
InChI=1S/C11H7FN2O2/c12-9-5-4-8(7-11(9)14(15)16)10-3-1-2-6-13-10/h1-7H |
Clé InChI |
IJWQFNMOSZOXMD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=NC(=C1)C2=CC(=C(C=C2)F)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(3-{[4-(morpholin-4-ylmethyl)-1H-pyrrol-2-yl]methylidene}-2-oxo-1H-indol-5-yl)methyl]-1,3-thiazolidine-2,4-dione hydrochloride](/img/structure/B12440813.png)
![4-[6-(2-Methoxyphenyl)-4-(trifluoromethyl)pyrimidin-2-yl]aminobenzoic acid](/img/structure/B12440818.png)
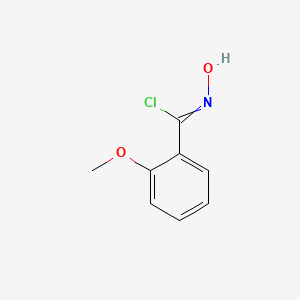
![Thiazolo[4,5-b]pyridine-7-carboxylic acid,2-(dimethylamino)-5-phenyl-](/img/structure/B12440837.png)
![8-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2R,3S,4R,5S,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]-2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromen-4-one](/img/structure/B12440849.png)
![tert-Butyl 3-({[(2-bromophenyl)methyl]amino}methyl)azetidine-1-carboxylate](/img/structure/B12440850.png)
![2-amino-N-[1-(propan-2-yl)-1H-pyrazol-5-yl]butanamide dihydrochloride](/img/structure/B12440858.png)
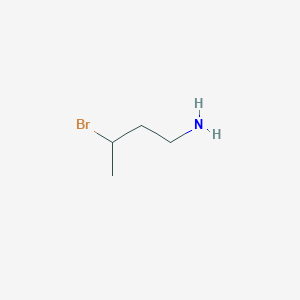

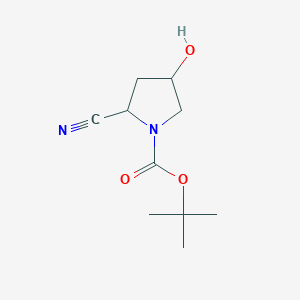
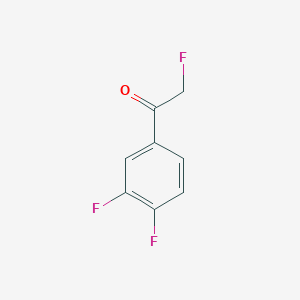
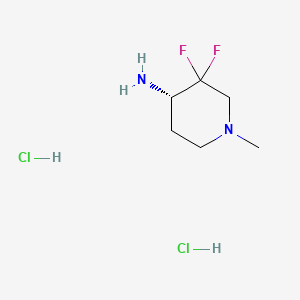
![2-Bromo-6-chlorothieno[3,2-c]pyridine](/img/structure/B12440903.png)
